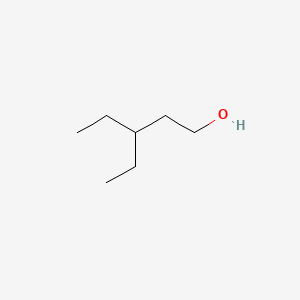

3-Ethylpentan-1-ol

Übersicht

Beschreibung

3-Ethylpentan-1-ol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .

Synthesis Analysis

The synthesis of 3-Ethylpentan-1-ol can be achieved through several methods. One proposed method involves the use of CI3TMS (a carbon with three iodo groups and a trimethylsilyl protecting group) and three equivalents of an ethyl grignard reagent . The product is then deprotected using tributylammonium fluoride .Molecular Structure Analysis

The molecular structure of 3-Ethylpentan-1-ol consists of 7 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . It has a molar refractivity of 36.0±0.3 cm³ and a polarizability of 14.3±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis

3-Ethylpentan-1-ol has a density of 0.8±0.1 g/cm³ and a boiling point of 161.3±8.0 °C at 760 mmHg . It has a vapour pressure of 0.8±0.6 mmHg at 25°C and an enthalpy of vaporization of 46.3±6.0 kJ/mol . Its flash point is 61.8±6.5 °C .Wissenschaftliche Forschungsanwendungen

Organic Chemistry: Preparation of 3-Ethylpentan-3-ol

Summary of the Application

In the field of organic chemistry, 3-Ethylpentan-3-ol can be prepared using CI3TMS (a carbon with three iodo groups and a trimethylsilyl protecting group) and three equivalents of an ethyl grignard reagent .

Methods of Application

The proposed method involves the use of CI3TMS and three equivalents of an ethyl grignard reagent to prepare 3-ethylpentan-3-ol. The product is then deprotected using tributylammonium fluoride .

Combustion Chemistry: Reactivity of Unsaturated Alcohols

Summary of the Application

In combustion chemistry, the reactivity of unsaturated alcohols, such as 3-methyl-2-butenol and 3-methyl-3-butenol, has been studied. This research is fundamental to understanding the combustion chemistry of larger alcohols .

Methods of Application

The study involved the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol. Experiments were performed using an isothermal jet-stirred quartz reactor at temperatures ranging from 500 to 1100 K, a pressure of 0.107 MPa, and a residence time of 2 s .

Results or Outcomes

The study found that the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group is not well established. The reaction path analysis reveals that isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene .

Structural Chemistry: Structure of 3-Ethylpentan-1-ol

Summary of the Application

In the field of structural chemistry, the structure and properties of 3-Ethylpentan-1-ol have been studied .

Methods of Application

The study involves the use of various spectroscopic techniques to determine the structure and properties of 3-Ethylpentan-1-ol .

Results or Outcomes

The study provides detailed information about the structure and properties of 3-Ethylpentan-1-ol .

Thermodynamics: Phase Change Data of 1-Pentyn-3-ol, 3-ethyl-

Summary of the Application

In the field of thermodynamics, the phase change data of 1-Pentyn-3-ol, 3-ethyl-, a compound similar to 3-Ethylpentan-1-ol, has been studied .

Methods of Application

The study involves the use of various experimental techniques to determine the phase change data of 1-Pentyn-3-ol, 3-ethyl- .

Results or Outcomes

The study provides detailed information about the phase change data of 1-Pentyn-3-ol, 3-ethyl-, including boiling point and fusion temperature .

Eigenschaften

IUPAC Name |

3-ethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEFUHVVWJONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348845 | |

| Record name | 3-ethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpentan-1-ol | |

CAS RN |

66225-51-2 | |

| Record name | 3-ethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)

![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)